4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde
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Overview
Description
4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde is a chemical compound with the molecular formula C18H19FN2O. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of 4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-benzylpiperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
4-(4-Benzyl-1-piperazino)-2-fluoro-benzaldehyde can be compared with other similar compounds such as:
4-(4-Benzyl-1-piperazino)-2-bromo-benzaldehyde: This compound has a bromine atom instead of a fluorine atom, which can lead to different reactivity and applications.
4-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde: This compound has the fluorine atom in a different position on the benzaldehyde ring, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H19FN2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C18H19FN2O/c19-18-12-17(7-6-16(18)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
InChI Key |
ZSEHKDSVKREJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)C=O)F |
Origin of Product |
United States |
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